(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Introduction of the ethyl and fluorine groups: These groups are introduced via selective alkylation and fluorination reactions.
Formation of the pyrrolidine ring: This involves cyclization reactions using appropriate amine precursors.
Coupling of the pyrimidine and pyrrolidine rings: This step involves the formation of an ether linkage.
Attachment of the thiophene and cyclopentyl groups: These groups are introduced through cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for anti-inflammatory, antiviral, or anticancer research.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrimidine and thiophene rings suggests potential interactions with nucleic acids or proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- (3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Uniqueness
The unique combination of the ethyl and fluorine groups on the pyrimidine ring, along with the thiophene and cyclopentyl groups, gives (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone distinct chemical and biological properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-2-15-17(21)18(23-13-22-15)26-14-7-10-24(12-14)19(25)20(8-3-4-9-20)16-6-5-11-27-16/h5-6,11,13-14H,2-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJMKDYUAPREJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3(CCCC3)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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